![molecular formula C19H12BrCl2N5O2 B2809462 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide CAS No. 1326909-53-8](/img/no-structure.png)
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring and phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring, followed by various substitutions to add the phenyl rings and other functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring and phenyl rings would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of various functional groups provides multiple sites for potential reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Compounds similar to 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide have demonstrated notable anticancer and antimicrobial activities. For instance, certain antipyrine-based heterocycles, which share structural similarities, have been synthesized and found to possess these activities (Riyadh, Kheder, & Asiry, 2013).
Applications in Heterocyclic Chemistry
These compounds are integral in the synthesis of various novel heterocyclic derivatives. Research in this area has led to the development of diverse heterocycles, which are crucial in many chemical and pharmacological investigations. Examples include pyrazolo[3,4-d]-1,2,3-triazine and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives (Dawood, Farag, & Khedr, 2008).
Synthesis and Characterization
The synthesis and characterization of such compounds form a crucial part of chemical research. Their structures are elucidated using various spectroscopic techniques, providing insights into their chemical properties and potential applications (Ivanov, 2020).
Insecticidal Properties
In addition to their anticancer and antimicrobial properties, these compounds have also been explored for their insecticidal potential. For example, certain heterocycles incorporating similar structures have been tested and found effective against agricultural pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3,5-dichlorophenylacetic acid to form 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide. This intermediate is then reacted with 4-hydrazinylpyrazole to form the final product, 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3,5-dichlorophenylacetic acid", "4-hydrazinylpyrazole" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3,5-dichlorophenylacetic acid in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide.", "Step 2: 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide is then reacted with 4-hydrazinylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide." ] } | |
Numéro CAS |
1326909-53-8 |
Formule moléculaire |
C19H12BrCl2N5O2 |
Poids moléculaire |
493.14 |
Nom IUPAC |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C19H12BrCl2N5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-13(21)5-14(22)7-15/h1-8,10H,9H2,(H,24,28) |
Clé InChI |
WHVBXWKPUTWXBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)Cl)Cl)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene](/img/structure/B2809379.png)
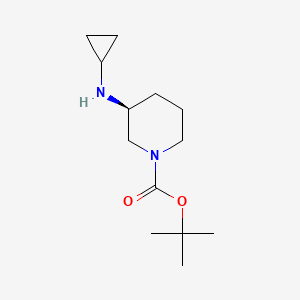


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide](/img/structure/B2809386.png)
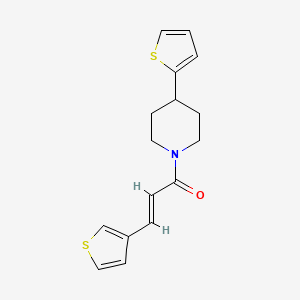
![4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2809389.png)
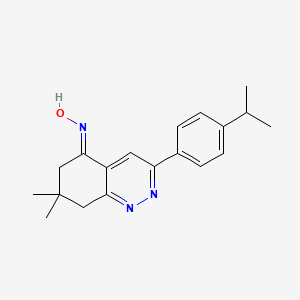
![7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809393.png)
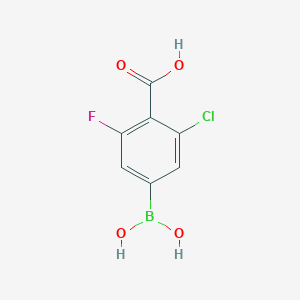
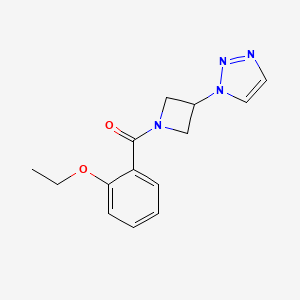
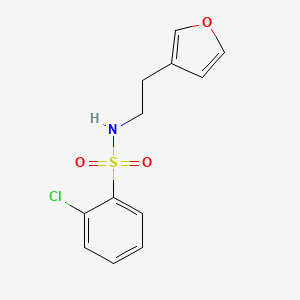
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate](/img/structure/B2809397.png)
![N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2809401.png)
